6-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, acetate
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Overview
Description
6-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, acetate is an organic compound with the molecular formula C12H10O5. It belongs to the class of aromatic carboxylic acids and is characterized by a benzene ring fused with a furan ring, with a carboxylic acid group attached at the 6th position of the benzofuran ring. This compound is known for its notable properties such as antimicrobial and antioxidant activity, as well as its versatility in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, acetate typically involves the esterification of 6-Benzofurancarboxylic acid, 5-hydroxy-2-methyl- with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to its acetate ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid or bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 6-Benzofurancarboxylic acid, 5-oxo-2-methyl-, acetate, while reduction of the carboxylic acid group can produce 6-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, alcohol .
Scientific Research Applications
6-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, acetate has various applications in scientific research, including:
Mechanism of Action
The mechanism by which 6-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, acetate exerts its effects involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The antioxidant activity is likely due to its capacity to scavenge free radicals and protect against oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- Psoralen
- 8-Methoxypsoralen
- Angelicin
Uniqueness
What sets 6-Benzofurancarboxylic acid, 5-hydroxy-2-methyl-, acetate apart from these similar compounds is its specific combination of functional groups, which confer unique properties such as enhanced antimicrobial and antioxidant activities. Additionally, its versatility in organic synthesis makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
71590-88-0 |
---|---|
Molecular Formula |
C12H10O5 |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
5-acetyloxy-2-methyl-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C12H10O5/c1-6-3-8-4-11(17-7(2)13)9(12(14)15)5-10(8)16-6/h3-5H,1-2H3,(H,14,15) |
InChI Key |
KZZNYSRLPYZICX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(C=C2O1)C(=O)O)OC(=O)C |
Origin of Product |
United States |
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